Cyclopentolate Hydrochloride

Description

This compound is the hydrochloride salt form of cyclopentolate, an anticholinergic drug. Administered in the eye, this compound blocks the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle, thereby preventing contraction. This dilates the pupil, producing mydriasis, and prevents the eye from accommodating.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for mydriasis.

See also: Cyclopentolate (has active moiety) ... View More ...

Properties

IUPAC Name |

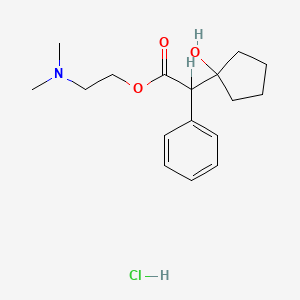

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZVMUBMXGOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045390 | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60452-46-2, 5870-29-1, 60452-44-0 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentolate Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of cyclopentolate (B1215867) hydrochloride, a synthetic antimuscarinic agent. The focus is on its molecular interactions, receptor binding profile, and the physiological consequences of its activity, particularly within an ophthalmological context.

Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Cyclopentolate hydrochloride functions as a potent, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It exerts its pharmacological effects by reversibly blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors.[2][4][5] In the parasympathetic nervous system, which governs "rest and digest" functions, ACh binding to mAChRs on smooth muscle cells initiates a signaling cascade that leads to muscle contraction.[6][7]

In the eye, parasympathetic stimulation causes contraction of two key muscles:

-

Iris Sphincter Muscle: ACh binding to M3 muscarinic receptors on this muscle causes it to contract, resulting in pupillary constriction (miosis).[2][5]

-

Ciliary Muscle: ACh-mediated contraction of the ciliary muscle, also via M3 receptors, relaxes the zonular fibers, allowing the lens to become more convex to focus on near objects (accommodation).[4][5][8]

Cyclopentolate competitively inhibits these actions. By occupying the ACh binding site on the mAChRs of the iris sphincter and ciliary body, it prevents muscle contraction.[2][9] This blockade results in two primary clinical effects:

-

Mydriasis: Relaxation of the iris sphincter muscle leads to dilation of the pupil.[5][8][10]

-

Cycloplegia: Paralysis of the ciliary muscle results in the loss of accommodation, fixing the eye for distant vision.[5][8][10]

Receptor Binding Profile and Selectivity

Cyclopentolate exhibits differential affinity for the five subtypes of muscarinic receptors (M1-M5). Quantitative analysis via radioligand binding assays has determined its inhibitor constants (Ki), which indicate the concentration required to occupy 50% of the receptors. The lower the Ki value, the higher the binding affinity. Cyclopentolate shows a marked preference for M1 and M3 subtypes over the M2 subtype.[11]

| Receptor Subtype | Inhibitor Constant (Ki) | Reference |

| M1 | 1.62 nM | [11] |

| M2 | 27.5 nM | [11] |

| M3 | 2.63 nM | [11] |

| Circular Ciliary Muscle (pKB) | 7.8 | [12][13] |

Note: The pKB value is the negative logarithm of the antagonist's dissociation constant, providing a measure of functional antagonism.

This selectivity profile is consistent with its primary site of action in the eye, as the M3 receptor is the predominant subtype mediating the contraction of the iris sphincter and ciliary muscles.

Post-Receptor Signaling Pathway Blockade

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.[7]

-

M1 and M3 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in initiating smooth muscle contraction.

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

As an antagonist, cyclopentolate does not activate these pathways. Instead, it prevents acetylcholine from initiating this Gq/11-mediated cascade in ocular smooth muscle, thereby inhibiting the downstream Ca2+ mobilization required for contraction.

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of cyclopentolate is defined by its rapid onset and relatively short duration of action compared to other antimuscarinics like atropine.[2][14] Systemic absorption can occur following topical ophthalmic administration.[8][15]

| Parameter | Value | Reference(s) |

| Maximal Mydriasis Onset | 30 - 60 minutes | [4][10] |

| Maximal Cycloplegia Onset | 25 - 75 minutes | [10][14] |

| Duration of Cycloplegia | 6 - 24 hours | [10][14] |

| Duration of Mydriasis | Recovery typically within 24 hours, but may take several days | [8][10][14] |

| Peak Plasma Concentration (Topical) | ~3 ng/mL (within 30 minutes) | [15] |

| Mean Systemic Elimination Half-Life | 111 minutes | [15] |

Experimental Protocols

The characterization of cyclopentolate's mechanism relies on established pharmacological assays.

This assay quantifies the affinity of a test compound (cyclopentolate) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[16][17]

Methodology:

-

Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).

-

Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is used for all dilutions and incubations.

-

Competition Binding:

-

A constant concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) is added to assay tubes.[17][18]

-

Increasing concentrations of unlabeled this compound (the "cold" competitor) are added to the tubes.

-

Control tubes include "total binding" (radioligand only) and "non-specific binding" (radioligand plus a saturating concentration of a non-labeled antagonist like atropine).

-

-

Incubation: The prepared cell membranes are added to the tubes, and the mixture is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[18]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the free radioligand in the solution.[18]

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on each filter, corresponding to the bound ligand, is measured using a liquid scintillation counter.[18]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of cyclopentolate.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of cyclopentolate that inhibits 50% of the specific binding).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For antimuscarinics, this often involves isolated tissue bath experiments.[19]

Brief Methodology:

-

A piece of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or rabbit vas deferens) is suspended in an organ bath containing a physiological salt solution.

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.

-

The tissue is then incubated with a fixed concentration of cyclopentolate for a set period.

-

A second concentration-response curve to the agonist is generated in the presence of cyclopentolate.

-

An antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the antagonist's affinity (pA2 or pKB value).

Conclusion

The mechanism of action of this compound is centered on its function as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M1 and M3 subtypes.[11] By blocking the binding of acetylcholine in the iris sphincter and ciliary muscles, it prevents the Gq/11-mediated signaling required for contraction, resulting in mydriasis and cycloplegia.[8][10] Its pharmacokinetic profile of rapid onset and moderate duration makes it a valuable and widely used agent for diagnostic procedures in ophthalmology.[4][10]

References

- 1. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 2. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cyclogyl (cyclopentolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Articles [globalrx.com]

- 10. drugs.com [drugs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pi.bausch.com [pi.bausch.com]

- 15. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Cyclopentolate Hydrochloride: A Technical Guide to its Muscarinic Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate (B1215867) hydrochloride is a synthetic tertiary amine antimuscarinic agent widely utilized in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2] These actions are crucial for various diagnostic and therapeutic procedures, including refraction and ophthalmoscopy.[2] The pharmacological basis of cyclopentolate's clinical utility lies in its competitive antagonism of acetylcholine (B1216132) at muscarinic receptors within the eye.[3][4] This in-depth guide provides a comprehensive overview of the muscarinic receptor antagonist activity of cyclopentolate hydrochloride, detailing its binding affinity, functional potency, the underlying signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. In the eye, this antagonism specifically affects the sphincter muscle of the iris and the ciliary body.[3] Blockade of muscarinic receptors in the iris sphincter muscle leads to its relaxation, resulting in mydriasis.[3] Simultaneously, antagonism at the ciliary muscle prevents its contraction, leading to cycloplegia, the paralysis of accommodation.[3]

Muscarinic Receptor Subtypes and Signaling Pathways

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).[5] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental to smooth muscle contraction.[5][6][7]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

The following diagram illustrates the primary signaling pathways associated with muscarinic receptor subtypes.

References

- 1. Cyclopentolate - Wikipedia [en.wikipedia.org]

- 2. [Cyclopentolate as a cycloplegic drug in determination of refractive error] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 4. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. 7tmantibodies.com [7tmantibodies.com]

- 6. mdpi.com [mdpi.com]

- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Pharmacological Profile of Cyclopentolate Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of cyclopentolate (B1215867) hydrochloride, a synthetic tertiary amine antimuscarinic agent. It is primarily utilized in ophthalmic practice for its potent mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects, which are essential for diagnostic eye examinations and certain surgical procedures. This guide details its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, its pharmacodynamic and pharmacokinetic properties, key experimental protocols for its evaluation, and its clinical profile. All quantitative data are summarized in tabular format for clarity, and critical pathways and workflows are visualized using diagrams.

Introduction

Cyclopentolate hydrochloride, chemically known as 2-(Dimethylamino)ethyl 1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, is a cornerstone medication in ophthalmology.[1][2] As a parasympatholytic agent, it functions similarly to atropine (B194438) but with a more rapid onset and shorter duration of action, making it preferable for routine diagnostic applications.[3][4] Its primary clinical utility lies in its ability to induce mydriasis and cycloplegia, facilitating thorough examinations of the retina, optic disc, and the accurate measurement of refractive errors.[5][6] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth look at the pharmacological characteristics of this widely used compound.

Mechanism of Action

Muscarinic Receptor Antagonism

This compound is a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors.[7][8] In the eye, postganglionic parasympathetic nerve fibers innervate the iris sphincter muscle and the ciliary muscle.[9] Acetylcholine released from these nerve endings normally binds to muscarinic receptors (predominantly M3 receptors), causing the iris sphincter to constrict (miosis) and the ciliary muscle to contract, allowing the lens to accommodate for near vision.[8]

Cyclopentolate blocks these muscarinic receptors, preventing ACh from binding.[3] This competitive inhibition leads to the relaxation of the iris sphincter muscle, resulting in pupil dilation (mydriasis), and the paralysis of the ciliary muscle, which prevents accommodation (cycloplegia).[4][5] The drug has been shown to be an antagonist at M1 and M5 muscarinic acetylcholine receptors and possesses an affinity for muscarinic receptors in the circular ciliary muscle, with a reported pKB value of 7.8.[7][10][11]

Signaling Pathway

The diagram below illustrates the antagonistic action of cyclopentolate at the neuromuscular junction of the iris sphincter muscle.

Caption: Cyclopentolate competitively blocks muscarinic receptors.

Pharmacodynamics

The primary pharmacodynamic effects of cyclopentolate are mydriasis and cycloplegia. The intensity and duration of these effects are influenced by the drug concentration and the degree of iris pigmentation, with heavily pigmented irides often requiring higher doses or more time to achieve the desired effect.[1][4]

Mydriatic and Cycloplegic Effects

-

Mydriasis: Dilation of the pupil, allowing for a wider view of the fundus.

-

Cycloplegia: Paralysis of the ciliary muscle, which inhibits accommodation and is crucial for obtaining an accurate "static" refraction, especially in children with latent hyperopia.[12]

Onset and Duration of Action

Cyclopentolate acts rapidly following topical administration.[1] Maximal mydriatic effects are typically observed within 30 to 60 minutes, while maximal cycloplegia occurs between 25 and 75 minutes.[5] Recovery from cycloplegia generally happens within 6 to 24 hours, though full recovery from mydriasis may take several days in some individuals.[1][4]

| Parameter | Value | Reference(s) |

| Maximal Mydriasis Onset | 30 - 60 minutes | [5] |

| Maximal Cycloplegia Onset | 25 - 75 minutes | [1][4][5] |

| Duration of Cycloplegia | 6 - 24 hours | [5][12] |

| Duration of Mydriasis | Up to 24 hours (can be several days) | [1][5][12] |

Pharmacokinetics

While administered topically, cyclopentolate is absorbed systemically through the conjunctiva, nasal mucosa (via the nasolacrimal duct), and potentially the gastrointestinal tract if swallowed.[7][13]

Absorption, Distribution, Metabolism, and Excretion

Systemic absorption can lead to side effects, particularly in infants and young children.[1][4] Studies measuring plasma concentrations after ocular application have provided insight into its systemic behavior. One study identified a second concentration peak in plasma after 2 hours, likely reflecting absorption from the gastrointestinal tract.[13]

| Parameter | Value | Subject Population | Reference(s) |

| Peak Plasma Concentration (Cmax) | ~ 3 ng/mL | 8 adult volunteers (1% solution) | [13] |

| Time to Peak Plasma Conc. (Tmax) | Within 30 minutes | 8 adult volunteers (1% solution) | [13] |

| Elimination Half-Life (t½) | ~ 111 minutes | 8 adult volunteers (1% solution) | [13] |

Key Experimental Protocols

Muscarinic Receptor Binding Affinity Assay (Radioligand Displacement)

To determine the affinity of cyclopentolate for muscarinic receptor subtypes (M1-M5), a competitive radioligand binding assay is commonly employed. This protocol outlines the general steps.[14][15]

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype to isolate cell membranes.

-

Assay Setup: In a multi-well plate, combine the receptor membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., ³H-N-methylscopolamine).

-

Competitive Binding: Add varying concentrations of unlabeled this compound to the wells.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the samples through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the cyclopentolate concentration. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of specific binding), which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand displacement binding assay.

In Vivo Assessment of Mydriasis and Cycloplegia

This protocol describes a typical clinical methodology to assess the pharmacodynamic effects of cyclopentolate eye drops.[9][16]

Methodology:

-

Subject Enrollment: Recruit healthy volunteers or patients, ensuring they meet inclusion/exclusion criteria. Obtain informed consent.

-

Baseline Measurements: Measure baseline pupil diameter (in millimeters, under controlled lighting) using a pupillometer and accommodative amplitude (in diopters) using a near-point rule or autorefractor.

-

Drug Administration: Instill a standardized dose (e.g., one drop of 1% this compound solution) into the conjunctival sac of one or both eyes. To minimize systemic absorption, pressure may be applied to the nasolacrimal sac for 2-3 minutes.[1]

-

Post-Dose Monitoring: At predefined time intervals (e.g., 15, 30, 45, 60, 90 minutes, and then hourly), repeat the measurements of pupil diameter and accommodative amplitude.

-

Recovery Phase: Continue measurements over a 24-hour period to determine the duration of action and time to full recovery.

-

Data Analysis: Plot the change in pupil diameter and accommodation against time to determine the onset of action, time to peak effect, and duration of mydriasis and cycloplegia.[17]

Caption: Workflow for clinical assessment of cycloplegia.

Clinical Profile

Therapeutic Indications

-

Refraction: To perform cycloplegic refraction for the accurate determination of refractive errors, particularly in pediatric patients.[18]

-

Ophthalmic Examination: To produce mydriasis for diagnostic examination of the fundus, retina, and other posterior structures of the eye.[6]

-

Uveitis: To prevent the formation of posterior synechiae (adhesions) and to reduce pain and inflammation associated with iritis and iridocyclitis.

Adverse Effects and Toxicology

Adverse effects can be local (ocular) or systemic, resulting from systemic absorption. Infants, young children, and the elderly are more susceptible to systemic toxicity.[1][4]

| Type | Common Adverse Effects | Reference(s) |

| Ocular | Burning/stinging upon instillation, blurred vision, photophobia, increased intraocular pressure, conjunctivitis. | [1][19] |

| Systemic (Anticholinergic) | Dry mouth, flushing, tachycardia, fever, urinary retention, diminished GI motility. | [1] |

| Central Nervous System (CNS) | Drowsiness, restlessness, ataxia, incoherent speech, disorientation, hallucinations, seizures. These are more common in children, especially with the 2% solution. | [1][2][4] |

Overdosage can lead to severe anticholinergic toxicity, including behavioral disturbances, tachycardia, hyperpyrexia, and in severe cases, coma and medullary paralysis.[1][12] Supportive care is the primary treatment for overdose.[1]

Conclusion

This compound is a fast-acting, potent muscarinic antagonist with a well-defined pharmacological profile. Its efficacy in inducing mydriasis and cycloplegia makes it an invaluable tool in ophthalmic diagnostics. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for systemic side effects is critical for its safe and effective clinical use and for the development of future anticholinergic agents.

References

- 1. pi.bausch.com [pi.bausch.com]

- 2. This compound Ophthalmic Solution USP, 1% (Sterile) [dailymed.nlm.nih.gov]

- 3. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. Articles [globalrx.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 9. ijsre.com.ng [ijsre.com.ng]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cyclopentolate - Wikipedia [en.wikipedia.org]

- 13. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. balijournalophth.id [balijournalophth.id]

- 17. Pharmacokinetics of topically applied cyclopentolate HCl and tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 19. Cyclopentolate (Cyclogyl and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cyclopentolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) hydrochloride is a synthetic anticholinergic agent widely utilized in ophthalmology as a mydriatic and cycloplegic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis are presented, along with a thorough compilation of its physicochemical characteristics. Furthermore, this document elucidates its pharmacological effects through a detailed representation of its interaction with the muscarinic acetylcholine (B1216132) receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Chemical Properties of Cyclopentolate Hydrochloride

This compound is a white to off-white crystalline powder that is odorless.[1][2] It is known to be stable under normal conditions but is hygroscopic and should be stored in a cool, dry place protected from light and moisture.[1]

Physicochemical Data

A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₅NO₃·HCl | [1] |

| Molecular Weight | 327.85 g/mol | [3][4] |

| Melting Point | 135–141 °C | [2][4] |

| Solubility | Freely soluble in water and ethanol. Slightly soluble in acetone. Insoluble in ether. | [1][5][6] |

| pKa (Strongest Basic) | 8.42 | [7] |

| pH (1% aqueous solution) | 4.5–5.5 | [6] |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(1-hydroxycyclopentyl)-2-phenylacetic acid, from phenylacetic acid and cyclopentanone. The second step is the esterification of this intermediate with a suitable amino alcohol, followed by salt formation.

Synthesis Workflow

The overall synthetic pathway for this compound is depicted in the following workflow diagram.

References

- 1. CN106083615B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 2. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. CN106083615A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 4. Preparation method of this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2022036794A1 - Method for preparing single-dose this compound eye drop - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound [drugfuture.com]

In Vitro Characterization of Cyclopentolate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmology for its mydriatic and cycloplegic effects. A comprehensive understanding of its in vitro characteristics is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the in vitro characterization of cyclopentolate hydrochloride, detailing its mechanism of action, receptor binding affinity, and methodologies for its functional assessment, permeability, and cytotoxicity. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual representations of signaling pathways and experimental workflows are provided to facilitate comprehension.

Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By binding to these receptors, it blocks the action of acetylcholine, a neurotransmitter responsible for various physiological processes, including the contraction of the iris sphincter muscle and the ciliary muscle of the eye.[1] This antagonism leads to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1]

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each linked to distinct signaling pathways.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By blocking these pathways, this compound effectively inhibits the cellular responses mediated by acetylcholine.

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades associated with muscarinic acetylcholine receptors.

Caption: Muscarinic receptor signaling pathways antagonized by cyclopentolate HCl.

Quantitative Data Presentation

The following tables summarize the available quantitative in vitro data for this compound.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| M1 | 1.62[3] |

| M2 | 27.5[3] |

| M3 | 2.63[3] |

| M4 | Data not available |

| M5 | Data not available |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Receptor Subtype | IC₅₀/EC₅₀ (nM) |

| cAMP Functional Assay | M2, M4 | Data not available |

| Calcium Flux Assay | M1, M3, M5 | Data not available |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%. EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response.

Table 3: In Vitro Permeability of this compound

| Assay Model | Apparent Permeability Coefficient (Papp) (cm/s) |

| Caco-2 | Data not available |

Papp (Apparent Permeability Coefficient): A measure of the rate at which a compound crosses a cell monolayer.

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) |

| Human Corneal Epithelial Cells | MTT/LDH | Data not available |

| Human Conjunctival Epithelial Cells | MTT/LDH | Data not available |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that causes a 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound to muscarinic receptor subtypes.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the inhibition of cAMP production by M2 and M4 receptors.

Caption: Workflow for a cAMP functional assay.

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing the M2 or M4 muscarinic receptor subtype in a suitable medium.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Cell Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells (except for the negative control) to stimulate the receptors. Simultaneously, add forskolin to stimulate adenylyl cyclase and increase the basal cAMP level.

-

Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Permeability Assay (Caco-2)

This assay assesses the permeability of this compound across a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.

Caption: Workflow for a Caco-2 permeability assay.

Protocol:

-

Cell Culture: Culture Caco-2 cells in a suitable medium.

-

Cell Seeding: Seed the Caco-2 cells onto the apical side of a semi-permeable filter insert in a Transwell® plate.

-

Monolayer Formation: Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

For apical-to-basolateral (A-to-B) permeability, add this compound to the apical chamber and fresh buffer to the basolateral chamber.

-

For basolateral-to-apical (B-to-A) permeability, add this compound to the basolateral chamber and fresh buffer to the apical chamber.

-

-

Sampling: At various time points, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

-

Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential of this compound to reduce the viability of ocular cells.

Caption: Workflow for an MTT cytotoxicity assay.

Protocol:

-

Cell Culture: Culture a relevant ocular cell line, such as human corneal epithelial cells (HCE-T) or human conjunctival epithelial cells, in an appropriate medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Exposure: Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with vehicle only.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro characterization of this compound. The presented data on its high affinity for muscarinic receptors, particularly M1 and M3, aligns with its known mechanism of action. The detailed experimental protocols offer a framework for researchers to further investigate its pharmacological and toxicological profile. While specific quantitative data for functional activity, permeability, and cytotoxicity are not extensively available in the public domain, the methodologies described herein provide a clear path for generating such crucial information. A thorough in vitro characterization is essential for the continued development and safe application of this compound in both clinical and research settings.

References

Cyclopentolate Hydrochloride: A Technical Guide to its Binding Affinity for Muscarinic Acetylcholine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) hydrochloride is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist widely used in ophthalmology for its mydriatic and cycloplegic effects. Understanding its interaction with the five distinct mAChR subtypes (M1-M5) is crucial for elucidating its mechanism of action and potential off-target effects. This technical guide provides a comprehensive overview of the binding affinity of cyclopentolate hydrochloride for mAChR subtypes, details the experimental protocols for its determination, and illustrates the associated signaling pathways. While quantitative binding data for M1, M2, and M3 receptors are well-documented, specific affinity values for M4 and M5 subtypes remain less defined in publicly available literature.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling cascades, making them important targets for therapeutic intervention in a variety of diseases. Cyclopentolate acts as a competitive antagonist at these receptors, blocking the effects of acetylcholine.[1] This guide focuses on the quantitative characterization of cyclopentolate's binding to each mAChR subtype.

This compound Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the inhibition constant (pKi). These values provide a quantitative measure of the ligand's potency at the receptor.

Quantitative Binding Data

| Receptor Subtype | Ki (nM) |

| M1 | 1.62[2] |

| M2 | 27.5[2] |

| M3 | 2.63[2] |

| M4 | Data not available |

| M5 | Data not available |

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3).

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity is typically achieved through in vitro radioligand competition binding assays. This section outlines a detailed methodology for such an experiment to determine the Ki of this compound for each mAChR subtype.

Principle

This assay measures the ability of a non-labeled compound (cyclopentolate) to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to a specific receptor subtype expressed in a cell line. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (a high-concentration non-selective muscarinic antagonist).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Experimental Workflow

References

The Quest for Enhanced Mydriatics: An In-depth Technical Guide to Early-Stage Research on Cyclopentolate Hydrochloride Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate (B1215867) hydrochloride is a widely used synthetic M-type cholinergic receptor antagonist, valued in ophthalmic practice for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1] Its rapid onset and shorter duration of action compared to atropine (B194438) have established it as a clinical staple for diagnostic eye examinations and in the management of uveitis.[2][3] However, the quest for agents with improved therapeutic profiles—such as enhanced receptor subtype selectivity, optimized duration of action, and reduced side effects—drives the exploration of its molecular analogues. This technical guide synthesizes the foundational knowledge and methodologies crucial for the early-stage research and development of novel cyclopentolate hydrochloride analogues. While publicly available research specifically detailing the synthesis and evaluation of a wide range of cyclopentolate analogues is limited, this paper provides a comprehensive framework for their design, synthesis, and preclinical assessment by drawing parallels with research on other muscarinic receptor antagonists.

Core Concepts in the Design of Cyclopentolate Analogues

The development of novel cyclopentolate analogues is primarily guided by the principles of medicinal chemistry, including structure-activity relationship (SAR) studies and bioisosteric replacement.

Structure-Activity Relationship (SAR)

SAR studies aim to elucidate how specific structural features of a molecule contribute to its biological activity. For muscarinic antagonists, key areas of molecular modification often include the esteratic group, the amino alcohol moiety, and the cyclic and aromatic rings.[4][5] By systematically altering these components, researchers can modulate properties such as receptor binding affinity, selectivity for muscarinic receptor subtypes (M1-M5), and pharmacokinetic parameters.[1][6]

Bioisosteric Replacement

Bioisosterism involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the drug's efficacy, selectivity, or metabolic stability.[7][8][9] For cyclopentolate analogues, bioisosteric replacement could be applied to:

-

The ester linkage: Replacing the ester with an amide, ether, or other stable linkages to alter metabolic stability.

-

The cyclopentyl ring: Substituting it with other alicyclic or heterocyclic rings to explore the impact on receptor fit and selectivity.[6]

-

The phenyl group: Introducing substituents or replacing it with other aromatic systems to modulate binding interactions.

Physicochemical and Pharmacological Data

A critical aspect of early-stage research is the systematic collection and comparison of quantitative data. The following tables provide a baseline with data for this compound and serve as a template for the characterization of novel analogues.

Table 1: Physicochemical Properties of Cyclopentolate and its Hydrochloride Salt

| Property | Cyclopentolate | This compound | Data Source(s) |

| Molecular Formula | C₁₇H₂₅NO₃ | C₁₇H₂₆ClNO₃ | [2][3] |

| Molecular Weight | 291.4 g/mol | 327.8 g/mol | [2][3] |

| CAS Number | 512-15-2 | 5870-29-1 | [2][10] |

Table 2: Pharmacological Data for Cyclopentolate

| Parameter | Value | Conditions | Data Source(s) |

| Mechanism of Action | Muscarinic Receptor Antagonist | [11] | |

| pKB Value | 7.8 | Circular ciliary muscle | [12] |

| Maximal Cycloplegia | 25 to 75 minutes post-instillation | 1% solution | [13] |

| Recovery of Accommodation | 6 to 24 hours | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. The following sections outline key methodologies for the synthesis and evaluation of cyclopentolate analogues.

Synthesis of this compound Analogues

The synthesis of this compound typically involves a multi-step process. A general synthetic route is as follows:

-

Formation of 2-(1-hydroxycyclopentyl)-phenylacetic acid: This intermediate is synthesized by the reaction of phenylacetic acid and cyclopentanone, often catalyzed by an organic base in an aprotic solvent.[1]

-

Esterification: The resulting acid is then esterified with an appropriate amino alcohol. For cyclopentolate, this is N,N-dimethylethanolamine. For analogues, this step allows for the introduction of various amino alcohol side chains. This reaction is typically carried out in an organic solvent with an acid-binding agent.[1]

-

Salt Formation: The final ester base is converted to its hydrochloride salt by reacting it with a solution of hydrochloric acid in an alcohol, followed by precipitation with a non-polar organic solvent.[1]

Modifications at each of these steps, such as using different starting materials (e.g., substituted phenylacetic acids, different cyclic ketones, or varied amino alcohols), will yield a library of analogues for screening.

In Vitro Evaluation: Muscarinic Receptor Binding Assays

The primary in vitro assessment for cyclopentolate analogues is to determine their affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs).

Objective: To quantify the binding affinity (e.g., Ki or IC50) of test compounds for different muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compounds (novel cyclopentolate analogues).

-

Reference compounds (e.g., atropine, pirenzepine).

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation to a specific protein concentration.

-

Binding Assay: In a multi-well plate, combine the membrane preparation, the radioligand ([³H]-NMS) at a fixed concentration, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation: Mydriatic and Cycloplegic Activity in Rabbits

The rabbit eye model is a standard for evaluating the mydriatic and cycloplegic effects of ophthalmic drugs.[14][15]

Objective: To assess the onset, intensity, and duration of mydriasis and cycloplegia induced by novel cyclopentolate analogues.

Animals: Albino rabbits are typically used due to their large, unpigmented eyes which allow for easy observation of pupillary changes.

Protocol:

-

Baseline Measurement: Measure the initial pupil diameter of both eyes of the rabbit using a precision caliper or a pupillometer. The light reflex can be checked using a penlight.

-

Drug Administration: Instill a standardized volume (e.g., one drop) of the test compound formulation into one eye (the test eye). The contralateral eye receives a saline solution and serves as a control.[14]

-

Observation: At regular intervals (e.g., every 5-10 minutes for the first hour, then at longer intervals), measure the pupil diameter of both eyes and assess the light reflex.

-

Data Recording: Record the pupil diameter and the presence or absence of the light reflex over time.

-

Data Analysis: Plot the change in pupil diameter over time to determine the time to maximum mydriasis and the duration of the effect. Compare the effects of different analogues and concentrations.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is essential for clarity and understanding.

Muscarinic Receptor Signaling Pathway

Cyclopentolate and its analogues act as competitive antagonists at muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger various intracellular signaling cascades. The diagram below illustrates the general mechanism of action of a muscarinic antagonist.

Caption: Mechanism of action for a cyclopentolate analogue as a muscarinic antagonist.

Preclinical Evaluation Workflow for Cyclopentolate Analogues

The systematic evaluation of novel compounds follows a logical progression from initial design to in vivo testing. The following workflow diagram outlines this process.

Caption: Workflow for the preclinical evaluation of novel cyclopentolate analogues.

Conclusion

The development of novel this compound analogues represents a promising avenue for advancing ophthalmic therapeutics. By leveraging established principles of medicinal chemistry and employing a systematic approach to preclinical evaluation, researchers can identify and characterize new chemical entities with potentially superior clinical profiles. This guide provides a foundational framework of the core concepts, experimental protocols, and logical workflows necessary to embark on this research. The successful development of a next-generation cyclopentolate analogue could offer significant benefits in terms of efficacy, patient comfort, and safety in routine ophthalmologic care.

References

- 1. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H26ClNO3 | CID 22162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. search.lib.jmu.edu [search.lib.jmu.edu]

- 10. This compound - 2-Dimethylaminoethyl 1-hydroxy-α-phenylcyclopentaneacetate [sigmaaldrich.com]

- 11. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pi.bausch.com [pi.bausch.com]

- 14. scribd.com [scribd.com]

- 15. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]

An In-depth Technical Guide on the Systemic Absorption of Topical Cyclopentolate Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentolate (B1215867) hydrochloride is a potent muscarinic antagonist widely used in ophthalmology for its mydriatic and cycloplegic effects.[1][2] While highly effective for diagnostic and therapeutic purposes, its application as a topical ophthalmic solution is associated with systemic absorption, leading to a range of adverse effects, particularly in pediatric and elderly populations.[3][4][5] This technical guide provides a comprehensive overview of the systemic absorption of topical cyclopentolate hydrochloride, consolidating pharmacokinetic data, outlining key experimental protocols for its investigation, and detailing the underlying physiological mechanisms. The objective is to equip researchers and drug development professionals with the critical information necessary for informed research, formulation development, and clinical risk assessment.

Mechanism of Action and Systemic Effects

Cyclopentolate functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors located on the iris sphincter muscle and the ciliary body of the eye.[1][6] This blockade prevents pupillary constriction (miosis) and accommodation, resulting in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[7][8] However, following topical administration, the drug can enter the systemic circulation and antagonize muscarinic receptors in various organs, leading to systemic anticholinergic side effects. These can range from mild symptoms like dry mouth and flushing to severe central nervous system (CNS) effects such as confusion, hallucinations, and ataxia, especially in children.[3][4][5]

Pharmacokinetics of Systemic Absorption

Systemic absorption of cyclopentolate occurs primarily through the vascularized nasal mucosa after the eye drop drains through the nasolacrimal duct.[4] A smaller portion may be absorbed through the conjunctiva or swallowed and absorbed via the gastrointestinal tract.[4] Peak plasma concentrations are generally observed within an hour of administration.[9][10] There is significant interindividual variability in plasma concentrations, particularly in children.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for topical this compound derived from various clinical studies.

Table 1: Pharmacokinetic Parameters in Healthy Adult Volunteers

| Study Population | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Elimination Half-Life (t½) | Reference |

|---|---|---|---|---|---|

| 8 Healthy Volunteers | Two 30 µL drops of 1% solution | ~3 ng/mL | Within 30 minutes | ~111 minutes | [9][10] |

| 8 Healthy Female Volunteers | One 30 µL drop of 1% solution (bilaterally) | 2.06 ± 0.86 nM | 53 minutes | Not Reported |[12] |

Table 2: Pharmacokinetic Parameters in Pediatric and Infant Populations

| Study Population | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Key Findings | Reference |

|---|---|---|---|---|---|

| 12 Children | One 35 µL drop of 1% solution | Median: 2.9 ng/mL (Range: undetectable to 5.8 ng/mL) | As early as 3 minutes | Marked interindividual variation. | [11] |

| 18 Preterm Infants | Standard ROP screening drops | Range: 6-53 ng/mL | Blood collected at 1 hour post-instillation | Levels were significantly higher in infants on oxygen. |[13] |

Experimental Protocols for Investigating Systemic Absorption

A robust investigation into the systemic absorption of a topical ophthalmic drug like cyclopentolate requires a well-defined clinical pharmacokinetic study.

Study Design and Volunteer Recruitment

-

Design: A typical study would employ a randomized, controlled, cross-over design.[12][14]

-

Subjects: Healthy adult volunteers are often recruited initially. For pediatric studies, subjects are typically children requiring cycloplegia for routine examinations.[11][15]

-

Inclusion/Exclusion Criteria: Criteria must be established to exclude individuals with contraindications to anticholinergic agents (e.g., narrow-angle glaucoma, known hypersensitivity) and those taking medications that could interfere with the study.[1]

Drug Administration and Sample Collection

-

Baseline Sampling: A pre-dose blood sample is collected to establish baseline values.

-

Drug Instillation: A precise volume (e.g., 30-35 µL) of this compound solution (e.g., 1%) is administered into the lower conjunctival cul-de-sac of one or both eyes.[11][12]

-

Post-Dose Blood Sampling: Venous blood samples are collected at scheduled intervals post-instillation (e.g., 3, 5, 10, 15, 30, 60, 90, 120, 240 minutes) into tubes containing an appropriate anticoagulant (e.g., sodium citrate (B86180) or lithium heparin).[16][17]

-

Plasma Separation: The collected blood samples are centrifuged at high speed (e.g., >2,500 g) for 10-15 minutes to separate the plasma.[16]

-

Sample Storage: The resulting plasma is transferred to labeled cryovials and stored frozen (e.g., at -80°C) until analysis.

References

- 1. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 2. Cyclopentolate Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 3. What are the side effects of Cyclopentolate? [synapse.patsnap.com]

- 4. Systemic toxicity in a child after topical cyclopentolate eye drops application - Karnataka Paediatric Journal [iap-kpj.org]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cyclopentolate (Cyclogyl): Uses, Side Effects, Mechanism of Action & More - GoodRx [goodrx.com]

- 9. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemic absorption of ocular cyclopentolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic and ocular absorption and antagonist activity of topically applied cyclopentolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ocular effects and systemic absorption of cyclopentolate eyedrops after canthal and conventional application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reexamining Ophthalmic Drugs, Safety and Tolerability in Phase 1 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Effects of Cyclopentolate Hydrochloride on Ciliary Muscle Physiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopentolate (B1215867) hydrochloride is a potent synthetic antimuscarinic agent widely utilized in ophthalmic practice for its mydriatic and cycloplegic properties. This technical guide provides a comprehensive overview of the physiological effects of cyclopentolate hydrochloride on the ciliary muscle, a critical component of the eye's accommodative and aqueous humor outflow systems. By competitively antagonizing muscarinic acetylcholine (B1216132) receptors, cyclopentolate induces a temporary paralysis of the ciliary muscle, a state known as cycloplegia. This document details the underlying mechanism of action, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and ophthalmic research.

Mechanism of Action

The physiological effects of this compound are primarily mediated through its competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the ciliary body and iris sphincter muscle.[1] The ciliary muscle, a ring of smooth muscle, is innervated by parasympathetic nerve fibers that release acetylcholine (ACh).[2]

Upon release, ACh binds to M3 muscarinic receptors, the predominant subtype in the human ciliary muscle, initiating a signaling cascade that leads to muscle contraction.[3][4][5][6][7] This contraction reduces the tension on the zonular fibers, allowing the crystalline lens to become more convex, thereby increasing its refractive power for near vision (accommodation).

This compound, when administered topically to the eye, penetrates the cornea and competitively binds to these M3 receptors, preventing ACh from exerting its effect.[1][2] This blockade of cholinergic stimulation results in the relaxation and paralysis of the ciliary muscle, leading to a loss of accommodative ability, a condition known as cycloplegia.[8][9] The onset of maximal cycloplegia is typically observed within 25 to 75 minutes of instillation, with the effects lasting for approximately 24 hours.[9]

Quantitative Data on Physiological Effects

The administration of this compound elicits a range of measurable physiological changes in the anterior segment of the eye. These effects are dose-dependent and can be influenced by factors such as iris pigmentation.

Effects on Refractive State and Accommodation

Cyclopentolate-induced cycloplegia is routinely utilized to obtain an accurate measurement of a patient's refractive error by eliminating the influence of accommodation. The paralysis of the ciliary muscle results in a hyperopic shift in refraction.

Table 1: Effect of this compound on Refractive Error (Spherical Equivalent) in Young Adults [10]

| Cyclopentolate Concentration | Measurement Modality | Mean Hyperopic Shift (Diopters) | Patient Population | Reference |

| 0.5% | Retinoscopy | +0.25 | Young Adults (Mean Age: 26.6 years) | [10] |

| 1.0% | Retinoscopy | +0.25 | Young Adults (Mean Age: 26.6 years) | [10] |

| 1.0% | Autorefractor | +0.14 ± 0.22 | Myopic Children (6-12 years) | [11][12] |

Effects on Anterior Chamber and Intraocular Pressure

The relaxation of the ciliary muscle induced by cyclopentolate can lead to changes in the dimensions of the anterior chamber and affect intraocular pressure (IOP).

Table 2: Effect of this compound on Anterior Chamber Depth (ACD) and Intraocular Pressure (IOP) [13][14]

| Cyclopentolate Concentration | Refractive Group | Pre-treatment ACD (mm) | Post-treatment ACD (mm) | Pre-treatment IOP (mmHg) | Post-treatment IOP (mmHg) | Reference |

| 1.0% | Hyperopic | 2.762 ± 0.28 | 2.89 ± 0.25 | 13.25 ± 1.77 | 15.13 ± 2.49 | [13][14] |

| 0.5% | Hyperopic | 2.71 ± 0.28 | 2.86 ± 0.27 | 14.05 ± 2.03 | 14.74 ± 1.84 | [13][14] |

| 1.0% | Myopic | 3.18 ± 0.22 | 3.25 ± 0.21 | 14.74 ± 2.51 | 15.97 ± 2.28 | [13][14] |

| 0.5% | Myopic | 3.200 ± 0.22 | 3.26 ± 0.05 | 13.92 ± 1.38 | 13.55 ± 1.66 | [13][14] |

Comparative Efficacy with Atropine (B194438)

Atropine is considered the most potent cycloplegic agent. Studies comparing cyclopentolate to atropine are crucial for determining its relative efficacy.

Table 3: Comparison of Cycloplegic Effect of Cyclopentolate 1% and Atropine 1% [11][12][15][16][17]

| Drug | Mean Spherical Equivalent (Diopters) | Patient Population | Key Finding | Reference |

| Cyclopentolate 1% | +1.75 ± 1.95 | Children (4-17 years) | Atropine induced a statistically significant but clinically minor greater cycloplegia (0.18 D). | [12] |

| Atropine 1% | +1.93 ± 2.03 | Children (4-17 years) | Atropine induced a statistically significant but clinically minor greater cycloplegia (0.18 D). | [12] |

| Cyclopentolate 1% | 5.03 ± 1.20 (Right Eye), 5.1 ± 1.4 (Left Eye) | Patients with Refractive Accommodative Esotropia (5-10 years) | No statistically significant difference found between cyclopentolate and atropine. | [15] |

| Atropine 1% | 5.2 ± 1.2 (Right Eye), 5.20 ± 1.3 (Left Eye) | Patients with Refractive Accommodative Esotropia (5-10 years) | No statistically significant difference found between cyclopentolate and atropine. | [15] |

Experimental Protocols

In Vitro Ciliary Muscle Contraction Assay

This protocol outlines a method for studying the direct effects of this compound on isolated ciliary muscle strips.

Objective: To quantify the antagonistic effect of cyclopentolate on carbachol-induced contraction of isolated primate ciliary muscle.

Materials:

-

Primate eyes (e.g., Cynomolgus monkey)

-

Krebs solution (ionic composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10)

-

Carbachol (B1668302) (cholinergic agonist)

-

This compound

-

Organ bath system with force transducer

-

Oxygen (95% O2 / 5% CO2) supply

-

Dissection microscope

Methodology: